molecular formula C8H8BFO4 B2698373 4-(Carboxymethyl)-3-fluorobenzeneboronic acid CAS No. 1146614-45-0

4-(Carboxymethyl)-3-fluorobenzeneboronic acid

Cat. No.: B2698373
CAS No.: 1146614-45-0
M. Wt: 197.96
InChI Key: UCLLWWQIHYUWSJ-UHFFFAOYSA-N
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Description

4-(Carboxymethyl)-3-fluorobenzeneboronic acid is an organoboron compound that features a boronic acid functional group attached to a benzene ring substituted with a carboxymethyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Carboxymethyl)-3-fluorobenzeneboronic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-fluorobenzene, which can be obtained through the fluorination of benzene using fluorine gas or other fluorinating agents.

    Carboxymethylation: The next step involves the introduction of the carboxymethyl group. This can be achieved through a Friedel-Crafts acylation reaction using chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride.

    Boronic Acid Formation: The final step is the introduction of the boronic acid group. This can be accomplished through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Carboxymethyl)-3-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds. The reaction typically requires a palladium catalyst and a base such as potassium carbonate.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The fluorine atom on the benzene ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate for oxidation reactions.

    Nucleophiles: Amines, thiols for substitution reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Benzene Derivatives: Formed through nucleophilic aromatic substitution.

Scientific Research Applications

4-(Carboxymethyl)-3-fluorobenzeneboronic acid has a wide range of applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors that interact with boronic acids.

    Materials Science: Utilized in the development of advanced materials, including polymers and sensors, due to its unique reactivity and functional groups.

    Biological Research: Studied for its interactions with biological molecules, including proteins and nucleic acids, which can lead to the development of new diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of 4-(Carboxymethyl)-3-fluorobenzeneboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the inhibition of enzymes that contain active site serine or threonine residues, such as proteases and kinases. The boronic acid group interacts with the hydroxyl groups of these residues, forming a stable complex that inhibits the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the carboxymethyl and fluorine substituents, making it less versatile in certain synthetic applications.

    4-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group instead of a carboxymethyl group, which affects its reactivity and applications.

    3-Fluorophenylboronic Acid: Similar structure but lacks the carboxymethyl group, limiting its use in certain reactions.

Uniqueness

4-(Carboxymethyl)-3-fluorobenzeneboronic acid is unique due to the presence of both the carboxymethyl and fluorine substituents, which enhance its reactivity and versatility in various chemical reactions. The combination of these functional groups allows for a broader range of applications in organic synthesis, medicinal chemistry, and materials science compared to its analogs.

Properties

IUPAC Name

2-(4-borono-2-fluorophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO4/c10-7-4-6(9(13)14)2-1-5(7)3-8(11)12/h1-2,4,13-14H,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLLWWQIHYUWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CC(=O)O)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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